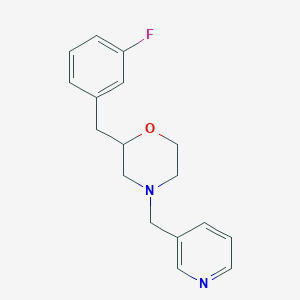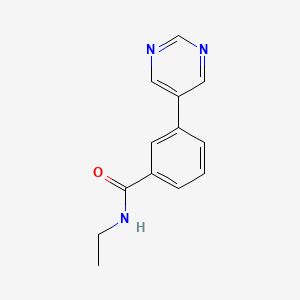![molecular formula C22H21N3O2 B3783456 3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3783456.png)
3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Descripción general
Descripción
“3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine” is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Pyrazolopyridine Core: This involves the condensation of appropriate hydrazine derivatives with pyridine aldehydes or ketones.
Introduction of the Phenylprop-2-enyl Group: This step can be carried out using a Heck reaction, where the phenylprop-2-enyl halide is coupled with the pyrazolopyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the pyrazolopyridine core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar activities.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine” would depend on its specific biological target. Generally, pyrazolopyridines can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyridines: These compounds share the core structure and are known for their diverse biological activities.
Benzodioxoles: Compounds containing the benzodioxole moiety are often explored for their pharmacological properties.
Phenylprop-2-enyl Derivatives: These compounds are studied for their potential therapeutic effects.
Uniqueness
The uniqueness of “3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-5-16(6-3-1)7-4-11-25-12-10-19-18(14-25)22(24-23-19)17-8-9-20-21(13-17)27-15-26-20/h1-9,13H,10-12,14-15H2,(H,23,24)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLDDMZGZNFEJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B3783380.png)
![N~2~-acetyl-N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B3783389.png)
![N-cyclopentyl-2-[4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]propanamide](/img/structure/B3783391.png)
![1-(methoxymethyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3783397.png)
![(1-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3783402.png)
![N,N-diallyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3783406.png)
![N-[(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B3783414.png)
![1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one](/img/structure/B3783422.png)
![4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole](/img/structure/B3783429.png)
![N-[(4-methoxyphenyl)methyl]-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B3783438.png)
![N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B3783467.png)


![N-benzyl-N-ethyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B3783501.png)
